Betamethasone valerate

Übersicht

Beschreibung

Betamethasone valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of betamethasone. It is widely used in dermatology for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis due to its efficacy and lower incidence of steroid-induced adverse effects compared to other glucocorticoids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valerate involves the esterification of betamethasone with valeric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen: Betamethasonvalerat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Betamethasonvalerat-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Betamethasonvalerat in seine entsprechende Alkoholform umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolysereaktion begünstigen.

Hauptprodukte, die gebildet werden:

Oxidation: Betamethasonvalerat-Derivate.

Reduktion: Betamethasonalkohol.

Hydrolyse: Betamethason und Valeriansäure.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Treatment of Skin Conditions

Betamethasone valerate is primarily indicated for the treatment of corticosteroid-responsive dermatoses, including:

- Eczema

- Dermatitis

- Psoriasis

- Allergic reactions

- Rashes

The compound works by reducing inflammation, itching, and redness associated with these conditions. Its medium potency allows for effective management while minimizing potential side effects when used appropriately .

Formulations and Dosage

this compound is available in several formulations, including creams, ointments, lotions, and mousses, typically at a concentration of 0.1%. The application frequency ranges from once to three times daily, depending on the formulation and severity of the condition .

Clinical Efficacy

Comparative Studies

Numerous clinical trials have demonstrated the efficacy of this compound compared to other corticosteroids. For instance:

- A study involving patients with moderate-to-severe psoriasis found that 69% of those treated with this compound cream once daily achieved clear to good results after 29 days, comparable to fluticasone propionate .

- Another trial highlighted that this compound applied twice daily was more effective than once-daily applications in managing skin conditions .

Case Studies

A notable randomized controlled trial evaluated the effectiveness of this compound ointment in preventing radiation-induced oral mucositis in cancer patients. The study aimed to determine whether its application could reduce the incidence and severity of mucositis during radiotherapy . Results indicated promising outcomes in delaying the onset of severe mucositis.

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Burning or itching at the application site

- Skin irritation or dryness

- Folliculitis

- Secondary infections

- Skin atrophy with prolonged use

Precautions include avoiding use on broken skin or large surface areas and monitoring for systemic absorption in sensitive populations such as children .

Summary of Clinical Findings

Wirkmechanismus

Betamethasone valerate exerts its effects through its glucocorticoid activity. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

- Betamethasone dipropionate

- Clobetasol propionate

- Hydrocortisone valerate

Comparison: Betamethasone valerate is unique in its balance of potency and safety. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a lower potency, which translates to a reduced risk of adverse effects. it is more potent than hydrocortisone valerate, making it more effective in treating moderate to severe inflammatory skin conditions .

This compound stands out due to its favorable safety profile and efficacy, making it a preferred choice for long-term management of chronic skin conditions.

Biologische Aktivität

Betamethasone valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is often utilized in dermatological applications to treat various skin conditions, including eczema, psoriasis, and dermatitis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative analyses with other corticosteroids.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses. This results in:

- Inhibition of Pro-inflammatory Cytokines: Betamethasone reduces the synthesis of pro-inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α).

- Suppression of Immune Response: The compound inhibits the proliferation of lymphocytes and the activation of macrophages, contributing to its immunosuppressive effects.

- Vasoconstriction: It induces vasoconstriction in cutaneous tissues, which helps reduce redness and swelling associated with inflammation .

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of this compound in treating inflammatory skin conditions:

-

Comparative Study with Biopolymer Formulation:

A study compared the anti-inflammatory activity of this compound with neomycin (Betnovate N) against a new formulation containing this compound with biopolymer. Results showed that the biopolymer formulation significantly decreased inflammation in rat models compared to Betnovate N, indicating enhanced efficacy due to improved drug delivery systems . -

Vasoconstrictor Assay:

In a study assessing the vasoconstrictor activity of this compound using a skin reflectance spectrophotometer, it was found that the compound exhibited significant blanching effects, which correlated with its anti-inflammatory properties. The assay highlighted that the potency remained consistent across different dilutions, although degradation occurred over time . -

Clinical Trials:

A clinical trial involving patients treated with this compound medicated plaster (Betesil) reported significant improvements in pain and functional outcomes for conditions like chronic pain syndromes .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other corticosteroids:

| Corticosteroid | Potency | Mechanism | Clinical Use |

|---|---|---|---|

| This compound | Moderate | Glucocorticoid receptor agonist | Dermatitis, psoriasis |

| Betamethasone Dipropionate | High | Glucocorticoid receptor agonist | Severe inflammatory conditions |

| Hydrocortisone | Low | Glucocorticoid receptor agonist | Mild inflammatory skin disorders |

Case Studies

-

Case Study on Efficacy:

A case study involving 20 patients with atopic dermatitis treated with this compound showed significant improvement in symptoms after four weeks, with over 70% reporting excellent response rates . -

Long-term Effects:

Another study evaluated long-term use of this compound in patients with chronic eczema. Results indicated sustained efficacy without significant adverse effects over a six-month period, highlighting its safety profile when used judiciously .

Eigenschaften

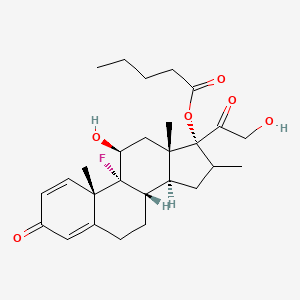

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022673 | |

| Record name | Betamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-44-5 | |

| Record name | Betamethasone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone valerate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does betamethasone valerate exert its anti-inflammatory effects?

A1: this compound, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:

- Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []

- Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []

- Cellular Immune Response Modulation: this compound inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []

Q3: What spectroscopic data is available for this compound?

A3: The reference standard for this compound exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.

Q4: How does the formulation of this compound impact its stability?

A4: this compound can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.

- Cream vs. Ointment Base: this compound in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []

- Biopolymer Incorporation: Incorporation of this compound and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []

- Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect this compound from UV-induced degradation. []

Q5: What is known about the absorption and distribution of topical this compound?

A5: While primarily intended for topical application, this compound can be absorbed systemically to some extent. Factors influencing absorption include:

- Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]

- Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]

Q6: Were there any studies on the long-term effects of this compound?

A6: One study investigated the long-term use of this compound aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]

Q7: What dermatological conditions has this compound been studied for?

A7: Research has explored the efficacy of this compound in various dermatological conditions:

- Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]

- Atopic Dermatitis: this compound effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]

- Vitiligo: While effective, this compound showed modest results in treating vitiligo, prompting investigations into combination therapies. []

- Phimosis: Topical this compound, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]

- Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]

Q8: What analytical methods are employed for the characterization and quantification of this compound?

A8: Several analytical techniques are crucial in this compound research:

- High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of this compound and its degradation products. [, ]

- UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of this compound in multi-component formulations. [, ]

- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of this compound. []

Q9: What safety concerns are associated with this compound?

A9: While generally safe for topical use, potential side effects associated with this compound include:

- Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]

- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]

- Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.